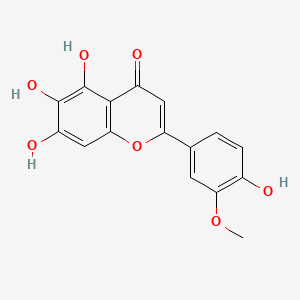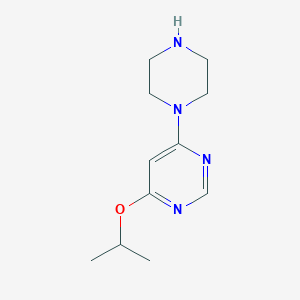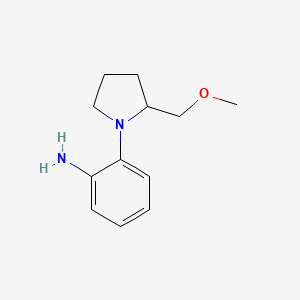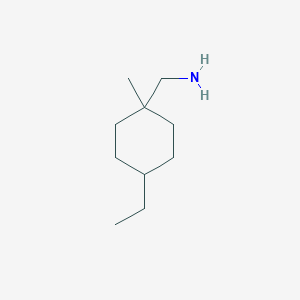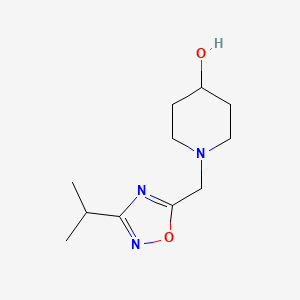
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid is a chemical compound with a unique structure that includes a cyclopropyl group and a tetrahydropyran ring
Méthodes De Préparation
The synthesis of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid typically involves several steps, starting from readily available starting materials. The synthetic route may include the formation of the tetrahydropyran ring followed by the introduction of the cyclopropyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining high yield and purity.
Analyse Des Réactions Chimiques
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups in the compound.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Applications De Recherche Scientifique
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Rel-2-((2R,6S)-6-cyclopropyltetrahydro-2H-pyran-2-yl)acetic acid can be compared with other similar compounds, such as:
(2R,6S)-2,6-Dimethylmorpholin-4-ylacetic acid: This compound has a similar tetrahydropyran ring but differs in the substituents attached to the ring.
(2R,6S)-2-Isopropyl-6-methylmorpholine: Another compound with a similar core structure but different functional groups.
(2R,6S)-rel-2,6-Diaminoheptanedioic acid: This compound has a different functional group arrangement but shares some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups and its potential reactivity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid |
InChI |
InChI=1S/C10H16O3/c11-10(12)6-8-2-1-3-9(13-8)7-4-5-7/h7-9H,1-6H2,(H,11,12)/t8-,9+/m1/s1 |
Clé InChI |
FPKUBTRFLBUNMH-BDAKNGLRSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H](C1)C2CC2)CC(=O)O |
SMILES canonique |
C1CC(OC(C1)C2CC2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


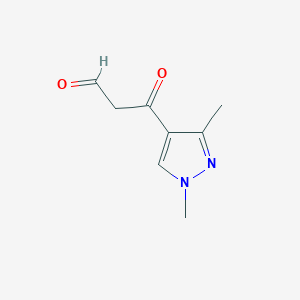
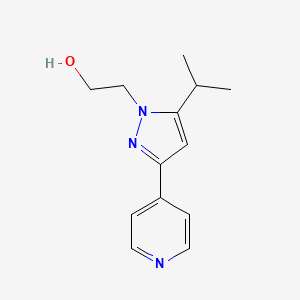

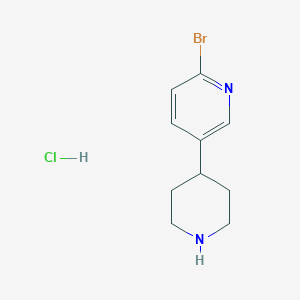

![(4-Oxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15279211.png)
